REACTION_SMILES
|
[CH2:16]([OH:17])[CH3:18].[NH2:9][NH:10][C:11](=[S:12])[NH2:13].[OH2:14].[OH2:15].[n:1]1[c:2]([CH:7]=[O:8])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH:7]=[N:9][NH:10][C:11](=[S:12])[NH2:13])[cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NNC(N)=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)NN=Cc1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |